1-(2-Methylpropyl)pyrrolidine-3-carbonitrile chemical properties
1-(2-Methylpropyl)pyrrolidine-3-carbonitrile chemical properties
An In-depth Technical Guide to 1-(2-Methylpropyl)pyrrolidine-3-carbonitrile
Introduction
1-(2-Methylpropyl)pyrrolidine-3-carbonitrile is a substituted heterocyclic compound featuring a saturated five-membered pyrrolidine ring, an N-linked isobutyl group, and a nitrile functional group at the 3-position. While the pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS), specific experimental data for this particular molecule is notably scarce in published literature[1][2][3]. This guide, therefore, serves as a foundational document for researchers, scientists, and drug development professionals. It provides a predictive analysis of the compound's chemical properties, proposes robust synthetic and analytical methodologies, and discusses its potential reactivity and applications. The insights herein are synthesized from established principles of organic chemistry and data from structurally analogous compounds.
Predicted Physicochemical & Structural Properties
Predicting the fundamental properties of a novel compound is the first step in designing its synthesis, purification, and application. The data below combines computational predictions with expert analysis based on analogous structures.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₉H₁₆N₂ | PubChem CID 71755797[1] |
| Molecular Weight | 152.24 g/mol | PubChem CID 71755797[1] |
| Monoisotopic Mass | 152.13135 Da | PubChem CID 71755797[1] |
| XlogP (Octanol/Water) | 1.4 | PubChem CID 71755797[1] |
| Physical State | Colorless to pale yellow oil | Inferred from similar N-alkylated pyrrolidines. |
| Boiling Point | ~220-240 °C at 760 mmHg | Estimated by analogy to similar structures, e.g., 1-Benzyl-3-methyl-pyrrolidine-3-carbonitrile (314.7°C), adjusting for lower molecular weight[4]. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH). Limited solubility in water. | The combination of a polar nitrile and a basic nitrogen atom is offset by the nonpolar isobutyl group and hydrocarbon backbone. |
Structural Diagram:
Caption: 2D Structure of 1-(2-Methylpropyl)pyrrolidine-3-carbonitrile.
Proposed Synthetic Routes and Methodologies
The synthesis of this molecule can be approached from two primary, logically sound strategies: direct alkylation of a pre-formed ring or functional group manipulation on an already N-alkylated pyrrolidine.
Route A: N-Alkylation of Pyrrolidine-3-carbonitrile
This is the most direct approach, predicated on the availability of pyrrolidine-3-carbonitrile. The reaction involves a standard nucleophilic substitution where the secondary amine of the pyrrolidine ring attacks an isobutyl halide.
Caption: Proposed synthesis via direct N-alkylation.
Experimental Protocol (Route A):
-
To a stirred solution of pyrrolidine-3-carbonitrile (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).
-
Add isobutyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS for the disappearance of the starting material (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue via column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.
Causality: Potassium carbonate is a mild base sufficient to deprotonate the secondary amine without causing side reactions with the nitrile. Acetonitrile is a polar aprotic solvent ideal for Sₙ2 reactions. An excess of the alkylating agent ensures complete conversion of the starting material.
Route B: Functional Group Interconversion
An alternative strategy involves starting with a more readily available N-isobutyl pyrrolidine derivative, such as 1-(2-methylpropyl)pyrrolidin-3-ol, and converting the hydroxyl group to a nitrile. This multi-step process offers flexibility if the starting nitrile is unavailable.
Caption: Proposed synthesis via functional group conversion.
Experimental Protocol (Route B):
-
Mesylation: Dissolve 1-(2-methylpropyl)pyrrolidin-3-ol (1.0 eq)[5] and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C. Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir for 1-2 hours, allowing the reaction to warm to room temperature. Wash the reaction with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate to yield the crude mesylate.
-
Cyanation: Dissolve the crude mesylate in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN) (1.5 eq) and heat the mixture to 80-100°C. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction, pour it into water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography as described in Route A.
Causality: The hydroxyl group is a poor leaving group; converting it to a mesylate makes it an excellent leaving group for Sₙ2 displacement. Sodium cyanide is a potent nucleophile for introducing the nitrile. DMSO is an ideal solvent for this step due to its ability to dissolve ionic salts and its high boiling point.
Proposed Analytical and Spectroscopic Characterization
For a novel compound, unambiguous characterization is paramount. The following section outlines the expected spectroscopic signatures for 1-(2-Methylpropyl)pyrrolidine-3-carbonitrile.
Caption: Workflow for structural elucidation.
Mass Spectrometry (MS)
-
Expected Molecular Ion (M⁺•): m/z = 152.13.
-
Predicted Fragmentation: Key fragmentation pathways in Electron Impact (EI-MS) would involve alpha-cleavage relative to the nitrogen atom, a highly favored process for amines[6].
-
Loss of isobutyl radical (•CH₂CH(CH₃)₂): [M - 57]⁺ = m/z 95. This would be a very prominent peak.
-
Loss of propyl radical from the isobutyl group (•CH(CH₃)₂): [M - 43]⁺ = m/z 109.
-
Cleavage of the pyrrolidine ring: Fragments corresponding to C₄H₇N⁺• (m/z 69) or related ions are expected.
-
Predicted Collision Cross Section Data (from PubChem[1]):
-
[M+H]⁺: 133.1 Ų
-
[M+Na]⁺: 141.2 Ų
-
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by alkane C-H stretches and a sharp, diagnostically crucial peak for the nitrile group[7].
Table 2: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity |
| 2960-2850 | C-H (sp³) Stretch | Strong |
| 2260-2240 | C≡N (Nitrile) Stretch | Medium, Sharp |
| 1470-1450 | C-H Bend | Medium |
| 1250-1000 | C-N Stretch | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural proof by mapping the carbon-hydrogen framework. Chemical shifts are predicted based on standard values, with adjustments for the electronic effects of the nitrogen and nitrile groups.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Position(s) | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |
| C2-H₂ | ~2.8-3.0 (m, 1H), ~2.6-2.8 (m, 1H) | ~55-58 | Protons on carbon adjacent to N and α to the nitrile-bearing carbon. Diastereotopic and complex splitting. |
| C3-H | ~3.0-3.3 (m, 1H) | ~30-35 | Methine proton deshielded by the adjacent nitrile group. |
| C4-H₂ | ~1.9-2.2 (m, 2H) | ~28-32 | Methylene protons on the pyrrolidine ring. |
| C5-H₂ | ~2.7-2.9 (m, 2H) | ~58-62 | Protons on carbon adjacent to N. |
| N-C H₂-CH | ~2.3-2.5 (d, 2H) | ~65-70 | Methylene protons of the isobutyl group, split by the adjacent methine. |
| N-CH₂-C H | ~1.8-2.0 (m, 1H) | ~26-30 | Methine proton of the isobutyl group. |
| CH-(C H₃)₂ | ~0.9 (d, 6H) | ~20-22 | Two equivalent methyl groups, appearing as a doublet. |
| C ≡N | N/A | ~120-125 | Characteristic chemical shift for a nitrile carbon. |
Reactivity and Potential Applications
Chemical Reactivity
-
Nitrile Group: The nitrile is a versatile functional handle.
-
Reduction: It can be reduced to a primary amine (1-(2-methylpropyl)pyrrolidin-3-yl)methanamine) using reagents like LiAlH₄ or catalytic hydrogenation. This introduces a new basic center and a common pharmacophore.
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (1-(2-methylpropyl)pyrrolidine-3-carboxylic acid) or an amide, respectively.
-
-
Tertiary Amine: The pyrrolidine nitrogen is basic and will react with acids to form ammonium salts. It can also act as a nucleophile in certain reactions.
Potential Applications in Drug Discovery
The pyrrolidine ring is a cornerstone of many CNS-active drugs[3]. The specific combination of N-isobutyl and 3-cyano groups makes this compound an attractive scaffold or intermediate for several reasons:
-
Building Block: It serves as a pre-formed, functionalized heterocyclic core for building more complex molecules. The nitrile can be elaborated into other groups as described above.
-
CNS Penetration: The moderate lipophilicity (predicted XlogP of 1.4) suggests the potential for blood-brain barrier penetration, a key requirement for CNS drug candidates.
-
Metabolic Stability: The N-isobutyl group can provide steric bulk that may hinder N-dealkylation, a common metabolic pathway for N-alkyl amines, potentially improving the pharmacokinetic profile of a derived drug.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: While this is a 3-carbonitrile, the related 2-carbonitrile scaffold is key to DPP-IV inhibitors like Vildagliptin, used in diabetes treatment[8][9]. This suggests that pyrrolidine carbonitriles are recognized by important enzyme classes.
Safety and Handling
In the absence of specific toxicology data, a cautious approach based on the constituent functional groups is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[10][11].
-
Hazards:
-
Storage: The compound may be hygroscopic. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials like strong oxidizing agents and strong acids[13].
This guide provides a comprehensive, predictive framework for initiating research on 1-(2-Methylpropyl)pyrrolidine-3-carbonitrile. By outlining plausible synthetic routes, expected analytical data, and potential applications, it aims to accelerate the exploration of this promising chemical entity.
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